6-Iodo-3-nitroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJONIPFOBPBPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodo 3 Nitroimidazo 1,2 a Pyridine and Analogs
General Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction
The formation of the imidazo[1,2-a]pyridine ring system is typically achieved through the cyclization of a substituted 2-aminopyridine (B139424) precursor. Various methods have been developed, broadly categorized into condensation reactions and oxidative cyclization approaches, which allow for the introduction of diverse substituents onto the bicyclic framework.
Condensation Reactions with 2-Aminopyridines and Various Substrates
Condensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyridines, involving the reaction of a 2-aminopyridine with a substrate that provides the remaining two carbon atoms of the imidazole (B134444) ring.
The reaction of 2-aminopyridines with aldehydes and ketones is a common method for synthesizing imidazo[1,2-a]pyridines. For instance, a three-component coupling reaction involving 2-aminopyridine derivatives, relevant acetophenones, and dimedone, catalyzed by molecular iodine in an aqueous medium, can produce pharmacologically significant imidazo[1,2-a]pyridine scaffolds. nih.gov This ultrasonication-assisted strategy is noted for its high product yields (up to 96%) and short reaction times. nih.gov
Another approach involves the dehydrogenative heteroannulation between a 2-aminopyridine and an aryl keto compound. acs.org An environmentally sustainable method uses iodine as a catalyst in aqueous media for the condensation of various aryl methyl ketones with 2-aminopyridines to yield 2-arylimidazo[1,2-a]pyridines. acs.org While many of these reactions can be performed "on water," the use of a surfactant like sodium dodecyl sulphate has been shown to improve substrate scope and yield. acs.org
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| 2-Aminopyridines, Acetophenones, Dimedone | I₂, H₂O, Ultrasonication | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enones | High yields, short reaction time. nih.gov |
| 2-Aminopyridines, Aryl methyl ketones | I₂, H₂O (optional surfactant) | 2-Arylimidazo[1,2-a]pyridines | Environmentally sustainable. acs.org |
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, providing access to 3-amino-substituted imidazo[1,2-a]pyridines. nih.govnih.gov This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov
The GBB reaction is recognized as a greener and efficient alternative for synthesizing these scaffolds. mdpi.comnih.gov For example, a novel one-pot synthesis combines the GBB reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), assisted by microwave irradiation, to produce complex bis-heterocyclic compounds. mdpi.com The optimization of the GBB reaction often employs catalysts like ammonium (B1175870) chloride (NH₄Cl) under microwave irradiation to reduce reaction times and improve yields. mdpi.com Iodine has also been effectively used to catalyze the cyclo-condensation of aldehydes with 2-aminopyridine and tert-butyl isocyanide at room temperature, yielding 3-aminoimidazo[1,2-a]pyridines. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalysts (e.g., Sc(OTf)₃) | 3-Aminoimidazo[1,2-a]pyridines | nih.govnih.gov |
| 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, Microwave | Imidazo[1,2-a]pyridine-3-amines | mdpi.com |
| 2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanide | I₂, Room Temperature | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |
The reaction between 2-aminopyridines and α-halogenocarbonyl compounds is a classical and widely used method for constructing the imidazo[1,2-a]pyridine core. bio-conferences.org This method, first reported by Tschitschibabin, initially involved reacting 2-aminopyridine with bromoacetaldehyde (B98955) at high temperatures in a sealed tube. bio-conferences.org Subsequent improvements, such as the addition of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with better efficiency. bio-conferences.org
More recent developments have focused on catalyst-free and solvent-free conditions. A notable method involves reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent. bio-conferences.org The mechanism proceeds through the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular condensation. bio-conferences.orgacs.org Catalyst-free versions have also been achieved at room temperature in DMF with potassium carbonate as the base. acs.org
The introduction of a nitro group at the C-3 position, as required for 6-iodo-3-nitroimidazo[1,2-a]pyridine, can be achieved by using nitro-substituted substrates. An environmentally friendly, iodine-catalyzed protocol for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as the oxidant. acs.org The proposed mechanism for this reaction involves an initial Michael addition of the 2-aminopyridine to the nitroalkene. acs.org
Alternatively, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant is also an effective method for constructing various imidazo[1,2-a]pyridines. organic-chemistry.org In addition to nitroalkenes, other compounds with multiple bonds, such as alkynes, can be used. A catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene can produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org
Oxidative Coupling and Cyclization Approaches
Oxidative cyclization represents a powerful strategy for synthesizing the imidazo[1,2-a]pyridine scaffold, often involving the formation of C-N bonds under oxidative conditions. researchgate.net These methods can be facilitated by various catalytic systems.
A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org This process utilizes CuI as a catalyst, air as the oxidant, and has been shown to tolerate a wide range of functional groups. organic-chemistry.org Similarly, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with many functional groups and is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach involves a dual catalytic system of flavin and iodine for an aerobic oxidative C-N bond-forming process. organic-chemistry.org The direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines has been achieved through a convergent integration of three self-sorting domino sequences promoted by cyanamide (B42294) (NH₂CN). nih.gov
| Reactants | Catalyst/Oxidant | Product Type | Key Features |
|---|---|---|---|
| Pyridines, Ketone oxime esters | CuI / Air | Imidazo[1,2-a]pyridines | Environmentally friendly, rapid. organic-chemistry.org |
| 2-Aminopyridines, Acetophenones | CuI / Air | Imidazo[1,2-a]pyridines | Broad functional group tolerance. organic-chemistry.org |
| Aminopyridines, Ketones, Thiols | Flavin-Iodine / Air | 3-Thioimidazo[1,2-a]pyridines | One-pot, three-step synthesis. organic-chemistry.org |
| Aryl methyl ketones, 2-Aminopyridines | NH₂CN, I₂, DMSO | 6-Iodo-3-methylthioimidazo[1,2-a]pyridines | Convergent domino sequences. nih.gov |
Selective Introduction of the Nitro Group at the C3 Position
The introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. The C3 position is the most nucleophilic carbon atom in the ring, making it a prime site for electrophilic substitution and other functionalizations. nih.govrsc.orgmdpi.com
Direct nitration of a pre-formed 6-iodoimidazo[1,2-a]pyridine (B1303834) scaffold is a straightforward approach to introduce the nitro group. Due to the electronic properties of the heterocyclic system, electrophilic substitution, such as nitration, occurs preferentially at the C3 position. Standard nitrating agents can be employed, although reaction conditions must be carefully controlled to avoid side reactions. The synthesis of various 2-substituted-6-halogeno-3-nitroimidazo[1,2-a]pyridines has been successfully demonstrated, indicating that the C3 position is readily accessible for nitration even in the presence of other functional groups. researchgate.netnih.gov
A highly efficient and atom-economical strategy for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with nitroalkenes. organic-chemistry.org This method constructs the heterocyclic ring and incorporates the C3-nitro group in a single step. The reaction can be performed under both metal-catalyzed and metal-free conditions.
As mentioned previously, a copper(I)-catalyzed one-pot procedure using air as the oxidant provides a general route to a variety of 3-nitroimidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov A metal-free alternative employs catalytic amounts of molecular iodine with aqueous hydrogen peroxide as the terminal oxidant, offering an environmentally friendly pathway to the same class of compounds. rsc.org These reactions are versatile, tolerating a range of substituents on both the 2-aminopyridine and the nitroalkene starting materials. organic-chemistry.org
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry. organic-chemistry.org For the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines, electrochemical strategies offer a mild and energy-efficient alternative to traditional methods. These approaches avoid the need for external heating, chemical oxidants, and transition metal catalysts by using electrons as a traceless reagent. organic-chemistry.org This aligns with the principles of green chemistry, reducing waste and energy consumption.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), provides another green synthetic route. scielo.br Mechanochemical strategies have been successfully applied to the synthesis of diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org These methods are typically solvent-free, operate under mild conditions without external heating, and are highly energy-efficient. organic-chemistry.orgscielo.br This approach offers a practical and straightforward alternative for accessing this important class of nitrogen-containing heterocycles. organic-chemistry.org
Strategies for Incorporating the Iodine Moiety at the C6 Position
The introduction of an iodine atom at the C6 position of the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target molecule. This is typically achieved by starting with a pre-functionalized pyridine (B92270) ring, specifically a 2-amino-5-iodopyridine (B21400) precursor, which upon cyclization, yields the 6-iodoimidazo[1,2-a]pyridine core. Alternative strategies involve the direct iodination of a pre-formed imidazo[1,2-a]pyridine ring.
The most common precursor for the synthesis of 6-iodoimidazo[1,2-a]pyridines is 2-amino-5-iodopyridine. The synthesis of this intermediate generally involves the direct electrophilic iodination of 2-aminopyridine. Various methods have been developed to achieve regioselective iodination at the 5-position of the pyridine ring.
Common iodinating reagents include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like hydrogen peroxide or nitric acid in an acidic medium. nbinno.com Another approach utilizes iodine in the presence of a base or a metal catalyst to facilitate the reaction. nbinno.com A patented method describes the synthesis of 2-amino-5-iodopyridine by dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction temperature is maintained, and hydrogen peroxide is subsequently added dropwise to complete the iodination. This process offers a more environmentally friendly route by using water as a solvent. google.com
The reaction conditions for the synthesis of 2-amino-5-iodopyridine are summarized in the table below.
| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
| 2-Aminopyridine | Iodine, Hydrogen Peroxide | Water | Stepwise addition of iodine, followed by dropwise addition of H2O2, temperature control | Not specified | google.com |
| 2-Aminopyridine | Iodine monochloride (ICl) | Acidic medium | Electrophilic iodination | High purity and efficiency | nbinno.com |
| 2-Aminopyridine | Iodine, Oxidizing agent (e.g., HNO3) | Acidic medium | Electrophilic iodination | High purity and efficiency | nbinno.com |
| 2-Aminopyridine | HIO4, I2, (AcOH, H2O), H2SO4 | Acetic acid, Water | Not specified | Not specified | researchgate.net |
Once the 2-amino-5-iodopyridine precursor is obtained, the next step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through a condensation reaction with a suitable two-carbon synthon. A common method involves the reaction of the iodo-2-aminopyridine with chloroacetaldehyde (B151913). nih.gov
The reaction conditions can be optimized to improve the yield of the desired 6-iodoimidazo[1,2-a]pyridine. For instance, changing the solvent from acetonitrile (B52724) to ethanol (B145695) has been shown to significantly increase the yield of the cyclization reaction. nih.gov
| Starting Material | Reagent | Solvent | Yield | Reference |
| 2-Amino-5-iodopyridine | Chloroacetaldehyde | Acetonitrile | Moderate | nih.gov |
| 2-Amino-5-iodopyridine | Chloroacetaldehyde | Ethanol | 84-91% | nih.gov |
While the use of pre-iodinated precursors is a common strategy, direct iodination of the imidazo[1,2-a]pyridine ring system is also a viable approach. However, controlling the regioselectivity of the iodination can be challenging, as the C3 position is often more susceptible to electrophilic attack.
Research has demonstrated methods for the direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines. rsc.orgnih.gov This one-pot reaction involves the construction of the imidazo[1,2-a]pyridine ring, followed by simultaneous methylthiolation at the C3 position and iodination at the C6 position. rsc.orgnih.gov This convergent domino sequence is promoted by NH2CN in the presence of I2 and DMSO. rsc.orgnih.gov This methodology highlights the feasibility of direct C6 iodination as part of an integrated synthetic strategy.
Ultrasound-assisted iodination of imidazo[1,2-a]pyridines has also been explored, primarily for C3 iodination. However, the study notes that various substituents on the C6 position are well-tolerated, suggesting the potential for modifying such protocols for directed C6 iodination. nih.govacs.org
Integrated Synthetic Pathways for this compound
The synthesis of this compound requires a synthetic pathway that integrates both the C6 iodination and the C3 nitration steps. Based on the methodologies described above, a logical synthetic route can be constructed.
The most straightforward pathway would involve the initial synthesis of 6-iodoimidazo[1,2-a]pyridine, followed by a regioselective nitration at the C3 position.
Step 1: Synthesis of 2-Amino-5-iodopyridine This would be achieved through the direct iodination of 2-aminopyridine using established methods, such as iodine and hydrogen peroxide in water. google.com
Step 2: Cyclization to form 6-Iodoimidazo[1,2-a]pyridine The resulting 2-amino-5-iodopyridine would then be cyclized with chloroacetaldehyde in ethanol to yield 6-iodoimidazo[1,2-a]pyridine. nih.gov
Step 3: Nitration of 6-Iodoimidazo[1,2-a]pyridine The final step is the introduction of the nitro group at the C3 position. The nitration of imidazo[1,2-a]pyridines is a known transformation. researchgate.net The reaction is typically carried out using a nitrating agent such as nitric acid in a suitable solvent. The presence of the iodine at the C6 position is not expected to significantly interfere with the regioselectivity of the nitration at the C3 position.
An alternative, though less direct, approach could involve the synthesis of a 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative first, followed by a directed iodination at the C6 position. However, the first pathway is generally more synthetically feasible and allows for better control over the introduction of the functional groups.
A study on the nitration of various substituted imidazo[1,2-a]pyridines provides insight into the conditions required for this transformation. researchgate.net The choice of nitrating agent and reaction conditions can be tailored to achieve the desired 3-nitro product.
Reactivity and Chemical Transformations
Reactions Involving the Iodine Substituent at C6
The iodine atom at the C6 position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-type reactions)
The carbon-iodine bond at the C6 position is an excellent site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. Among these, the Suzuki-Miyaura reaction is particularly effective for creating biaryl structures. While direct examples for 6-iodo-3-nitroimidazo[1,2-a]pyridine are specific to proprietary research, extensive studies on closely related 6-halogenoimidazo[1,2-a]pyridines demonstrate the viability and efficiency of this approach. imist.ma
Microwave-assisted Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-a]pyridines with various aryl and heteroaryl boronic acids has been shown to proceed in high yields. imist.ma Given that aryl iodides are generally more reactive than aryl chlorides in such couplings, this compound is expected to be an excellent substrate. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base. imist.ma
Other significant palladium-catalyzed reactions applicable to the C6-iodo position include the Heck reaction for coupling with alkenes and the Sonogashira reaction for coupling with terminal alkynes. organic-chemistry.orgnih.gov These reactions provide powerful methods for introducing alkenyl and alkynyl groups, respectively, further expanding the structural diversity of the imidazo[1,2-a]pyridine (B132010) scaffold.
Nucleophilic Aromatic Substitution Reactions (e.g., SRN1 reactions)
While classical nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring is possible, the displacement of the C6-iodine substituent can also proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. This pathway is particularly relevant for substrates that can readily form radical anion intermediates. The SRN1 mechanism involves the initiation by an electron transfer to the substrate, followed by the fragmentation of the resulting radical anion to form an aryl radical and a halide anion. chim.it This aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. chim.it
Research on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has demonstrated that a halogen on the pyridine portion of the scaffold, specifically the bromine atom at the C8-position, can be reactive under SRN1 conditions, depending on the nucleophile used. researchgate.net This finding is significant as it establishes the precedence for SRN1 reactions occurring on the six-membered ring of this heterocyclic system. researchgate.net By analogy, the C6-iodo group in this compound is a potential site for SRN1 reactions with various carbon- and sulfur-centered nucleophiles.
Reactions Involving the Nitro Group at C3
The nitro group at the C3 position profoundly influences the electronic properties of the imidazo[1,2-a]pyridine ring and serves as a key functional group for further transformations.
Reduction of the Nitro Group to Amino Derivatives
The reduction of the C3-nitro group to a primary amino group is one of the most important transformations of this scaffold, yielding 6-iodoimidazo[1,2-a]pyridin-3-amine. This amino derivative is a crucial intermediate for the synthesis of a wide range of biologically active compounds. The reduction is a standard transformation for aromatic nitro compounds and can be achieved using various well-established methods. researchgate.netresearchgate.net
Commonly employed methods include catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation can be performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Alternatively, reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder (Fe) in hydrochloric or acetic acid, provides a reliable and high-yielding route to the corresponding amine. chim.itresearchgate.net
Transformations Modifying the Nitro Functionality
Beyond reduction, the C3-nitro group can undergo other chemical modifications, although these are less common. In certain synthetic contexts, a denitration reaction can occur, where the nitro group is replaced. For instance, an iron-catalyzed reaction of aminopyridines with 2-methylnitroolefins to form 3-methyl-2-arylimidazo[1,2-a]pyridines proceeds via a mechanism that involves the eventual elimination of the nitro functionality. organic-chemistry.org This suggests that under specific catalytic conditions, the C3-nitro group could potentially be removed or replaced.
The strong electron-withdrawing nature of the nitro group also makes it a key feature for biological activity in certain contexts. Many nitroaromatic compounds act as prodrugs that require bioreductive activation by nitroreductase enzymes found in pathogenic organisms. This process is crucial for the mechanism of action of several antimicrobial agents.
Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Ring
The introduction of substituents at other positions on the this compound ring is challenging but can be achieved through specific synthetic strategies. The inherent reactivity of the imidazo[1,2-a]pyridine system favors electrophilic substitution at the C3 position. stackexchange.com With this position blocked by a nitro group, functionalization must be directed elsewhere.
The pyridine ring is inherently electron-deficient and is further deactivated by the powerful electron-withdrawing effect of the C3-nitro group, making further electrophilic aromatic substitution at C5, C7, or C8 extremely difficult, likely requiring harsh reaction conditions. ntnu.no Similarly, functionalization at the C2 position is known to be challenging. researchgate.net
Therefore, radical-based C-H functionalization methods offer a more promising avenue. Recent advances in photoredox catalysis have enabled various C-H functionalizations of the imidazo[1,2-a]pyridine core under mild conditions. rsc.orgnih.gov These methods, which involve the generation of radical intermediates, are less dependent on the intrinsic electronic biases of the ring system and could potentially be applied to introduce functional groups at the available C2, C5, C7, or C8 positions of the this compound scaffold.
C2 Functionalization
The C2 position of the imidazo[1,2-a]pyridine ring, while generally less reactive towards electrophiles than the C3 position, can be functionalized through various synthetic strategies. These modifications are crucial for developing new derivatives with potential applications in medicinal chemistry and materials science.
Alkylation, Aroylation, and Phosphonopropionic Acid Derivatives:
Research into the functionalization of the imidazo[1,2-a]pyridine core has demonstrated the feasibility of introducing alkyl, aroyl, and more complex side chains at the C2 position. While specific examples detailing these transformations on the 6-iodo-3-nitro derivative are not extensively documented in readily available literature, general methodologies applied to related imidazo[1,2-a]pyridines provide a foundational understanding of its potential reactivity.
For instance, the synthesis of phosphonopropionic acid derivatives has been reported for various 6-substituted imidazo[1,2-a]pyridines. nih.govnih.govfrontiersin.org These compounds are of interest for their potential biological activities. The synthetic route to these derivatives typically involves the introduction of a phosphonate-containing side chain at the C2 or C3 position. A general approach to similar structures is outlined below:
| Reactant | Reagents and Conditions | Product | Reference |
| 6-substituted-imidazo[1,2-a]pyridine | 1. Aldehyde/Ketone2. Phosphite source | 6-substituted-imidazo[1,2-a]pyridine-phosphonopropionic acid derivative | nih.govnih.govfrontiersin.org |
It is plausible that this compound could undergo similar transformations, although the specific reaction conditions would need to be optimized to account for the electronic effects of the iodo and nitro substituents.
C3 Functionalization Beyond Nitration
The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack, a characteristic that is further modulated by the existing nitro group in this compound. While the focus here is on functionalization beyond the initial nitration, it is important to note that direct C-H functionalization at this position is a common strategy for introducing a variety of substituents.
Alkylation and Aroylation:
The introduction of alkyl and aroyl groups at the C3 position of the imidazo[1,2-a]pyridine scaffold has been widely explored. mdpi.comresearchgate.netnih.gov These reactions often proceed via Friedel-Crafts type mechanisms or through metal-catalyzed cross-coupling reactions. For example, three-component aza-Friedel–Crafts reactions have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov
| Reactants | Catalyst/Reagents | Product | Reference |
| Imidazo[1,2-a]pyridine, Aldehyde, Amine | Lewis Acid (e.g., Y(OTf)₃) | C3-alkylated imidazo[1,2-a]pyridine | mdpi.comresearchgate.netnih.gov |
The direct application of these methods to this compound would involve the substitution of the hydrogen at C3, which is already occupied by a nitro group in the parent compound. Therefore, functionalization at this position would necessitate a synthetic strategy that either replaces the nitro group or utilizes a starting material where the C3 position is available for substitution before a subsequent nitration step if the nitro group is desired in the final product.
Multi-Substituted Derivative Synthesis
The synthesis of multi-substituted imidazo[1,2-a]pyridine derivatives often involves a stepwise functionalization of the heterocyclic core. Starting with a pre-functionalized scaffold like this compound, further modifications can be introduced at various positions. The iodine atom at the C6 position is particularly valuable as it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups.
Research on 6-substituted imidazo[1,2-a]pyridines has demonstrated the utility of this approach in generating diverse libraries of compounds for biological screening. nih.gov For instance, a multicomponent coupling reaction has been utilized for the synthesis of various 6-substituted imidazo[1,2-a]pyridines. nih.gov
The general strategy for creating multi-substituted derivatives from this compound would likely involve leveraging the reactivity of the C6-iodo bond for cross-coupling reactions, followed by potential modifications of the nitro group or functionalization at other available positions on the ring system.
| Starting Material | Reaction Type | Potential Products |
| This compound | Suzuki Coupling (with boronic acids) | 6-Aryl-3-nitroimidazo[1,2-a]pyridines |
| This compound | Heck Coupling (with alkenes) | 6-Alkenyl-3-nitroimidazo[1,2-a]pyridines |
| This compound | Sonogashira Coupling (with alkynes) | 6-Alkynyl-3-nitroimidazo[1,2-a]pyridines |
These subsequent transformations would yield a diverse set of di- and tri-substituted imidazo[1,2-a]pyridine derivatives, expanding the chemical space accessible from the 6-iodo-3-nitro-substituted precursor.
Mechanistic Investigations
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, particularly with substitutions like the iodo- and nitro- groups, often involves complex, multi-step reactions where the mechanism dictates the final product's structure and yield.
Catalysts and additives are pivotal in guiding the cyclization and functionalization reactions required to form 6-Iodo-3-nitroimidazo[1,2-a]pyridine and related structures. They facilitate key bond formations and control the regioselectivity of the reactions.
Iodine (I₂): Molecular iodine is a versatile catalyst in the synthesis of imidazo[1,2-a]pyridines. It can function as a Lewis acid or as a source of in situ hydroiodic acid (HI) to promote condensation reactions. nih.gov In the synthesis of 3-nitroimidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes, iodine serves as a catalyst for the intermolecular oxidative cyclization. acs.org
Copper (Cu): Copper salts, such as Copper(I) iodide (CuI), are effective in mediating double oxidative C-H amination reactions. researchgate.net Copper-catalyzed procedures have been developed for the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org These catalysts facilitate the necessary annulation reactions to form the fused heterocyclic ring system. researchgate.net
Flavin: In combination with iodine, flavin can act as a dual catalytic system. This system promotes an aerobic oxidative C-N bond-forming process, which is essential for the facile synthesis of the core imidazo[1,2-a]pyridine structure. organic-chemistry.org
Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is often employed as a terminal oxidant in these synthetic protocols. acs.org Its use aligns with green chemistry principles by providing an environmentally friendly way to facilitate the oxidative cyclization steps necessary for ring formation. acs.org
| Catalyst/Additive | Primary Role in Synthesis | Typical Reaction Type | Reference |
|---|---|---|---|
| Iodine (I₂) | Lewis acid catalysis; promotes oxidative cyclization | Three-component coupling; Condensation | nih.govacs.org |
| Copper (e.g., CuI) | Mediates C-H amination and oxidative coupling | Annulation reactions | researchgate.netorganic-chemistry.org |
| Flavin | Co-catalyst for aerobic oxidation | Oxidative C-N bond formation | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Terminal oxidant | Oxidative cyclization | acs.org |
The formation of the final product proceeds through several transient species. The identification of these intermediates is crucial for understanding the reaction pathway. In the synthesis of related iodo-imidazo[1,2-a]pyridines, a proposed mechanism involves the formation of an iodo-imine intermediate . A nucleophilic attack by water on this intermediate can shift the reaction equilibrium, leading to an adduct that can be isolated and characterized. acs.org The initial step in many syntheses of the imidazo[1,2-a]pyridine core involves the condensation of an amine (like 2-aminopyridine) with a carbonyl compound, which proceeds through an imine intermediate .
Tandem and cascade reactions offer an efficient route to complex molecules like this compound from simple starting materials in a single pot. One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction that can be used to construct the imidazo[1,2-a]pyridine core. nih.gov This reaction can be part of a larger tandem sequence, for instance, followed by an Ugi reaction to create more complex peptidomimetic structures. nih.govsemanticscholar.org
Another approach involves an iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines. researchgate.net Such processes allow for the construction of the heterocyclic ring and the introduction of the nitro group in a concerted manner. Similarly, convergent integrations of multiple self-sorting domino sequences have been developed for the direct synthesis of functionalized imidazo[1,2-a]pyridines, such as 6-iodo-3-methylthioimidazo[1,2-a]pyridines, which involves the simultaneous formation of the ring system along with C-3 methylthiolation and C-6 iodination. nih.gov
Mechanistic Studies of Bioactivation Pathways for Nitroaromatics
The biological activity of nitroaromatic compounds, including this compound, is intrinsically linked to the metabolic reduction of the nitro group. This bioactivation process is a critical step that converts the relatively inert parent compound into reactive species. scielo.brresearchgate.net
The bioreduction of the nitro group is predominantly carried out by a class of enzymes known as nitroreductases (NTRs). researchgate.netscielo.br These are NAD(P)H-dependent flavoenzymes found in both bacterial and mammalian cells that catalyze the reduction of nitroaromatic compounds. oup.comoup.com
Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen:
Type I (Oxygen-insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group through a series of two-electron additions. This process sequentially forms nitroso and hydroxylamino intermediates before yielding the final amino product. oup.comoup.com
Type II (Oxygen-sensitive) Nitroreductases: These enzymes catalyze the reduction via a single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates superoxide (B77818) anions. oup.comoup.com
The intestinal microbial communities play a significant role in the metabolism of nitroaromatic compounds through these enzymes. oup.comoup.com
The multi-step reduction of the nitro group is a six-electron process that generates several potentially hazardous intermediates. nih.govnih.gov The bioactivation pathway is a critical determinant of the compound's biological effects. nih.goveurekaselect.com
The sequential reduction proceeds as follows:
Nitro Radical Anion (Ar-NO₂⁻): The initial one-electron reduction of the parent nitroaromatic compound (Ar-NO₂) forms a nitro radical anion. This species is a key player in redox cycling and the generation of oxidative stress. nih.goveurekaselect.com
Nitroso Intermediate (Ar-NO): A subsequent two-electron reduction (or further reduction of the radical anion) leads to a nitroso intermediate. nih.govmdpi.com
N-Hydroxylamine Derivative (Ar-NHOH): Further reduction of the nitroso intermediate yields an N-hydroxylamine derivative. This and other intermediates are electrophilic and can covalently bind to nucleophilic sites on macromolecules like proteins and DNA. nih.govmdpi.comnih.gov
Amine (Ar-NH₂): The final product of the full six-electron reduction is the corresponding amine. nih.gov
The generation of these reactive species, particularly the nitro radical anion, nitroso intermediate, and N-hydroxy derivative, is central to the mechanism of action for many nitroaromatic drugs. nih.goveurekaselect.com
| Step | Intermediate Formed | Electron Transfer | Significance | Reference |
|---|---|---|---|---|
| 1 | Nitro Radical Anion (Ar-NO₂⁻) | 1-electron reduction | Initiates redox cycling and oxidative stress | nih.goveurekaselect.com |
| 2 | Nitroso Intermediate (Ar-NO) | 2-electron reduction | Reactive electrophile | nih.govmdpi.com |
| 3 | N-Hydroxylamine (Ar-NHOH) | 2-electron reduction | Can form adducts with DNA and proteins | nih.govmdpi.com |
| 4 | Amine (Ar-NH₂) | 2-electron reduction | Final, fully reduced product | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of the Iodine Atom at C6 on Molecular Interactions
The substitution at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key area for molecular modification to modulate biological activity. The introduction of an iodine atom at this position has profound effects on the molecule's physicochemical properties.
Influence on Electron Density and Steric Profile
From a steric perspective, iodine is a large atom, and its presence at C6 introduces considerable bulk. This steric profile can be a critical factor in determining how the molecule fits into the binding pocket of a target protein. It can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The size and position of the C6 substituent are crucial, as modifications only in this specific position have been shown to be permissible for retaining activity against certain enzymes like Rab geranylgeranyl transferase (RGGT). nih.gov
Contribution to Target Binding Affinity (e.g., Rab11A prenylation inhibition)
The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a privileged site for modification in the development of inhibitors for protein prenylation, a critical post-translational modification for many signaling proteins. nih.gov Specifically, derivatives of this scaffold have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT), which is responsible for the prenylation of Rab proteins like Rab11A.
Table 1: Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs on Rab11A Prenylation
This table presents data on various substituents at the C6 position and their corresponding inhibitory activity, highlighting the importance of this position for target interaction.
| Compound ID | C6-Substituent (R1) | Lowest Effective Dose (LED) for Rab11A Prenylation Inhibition (μM) |
|---|---|---|
| 1b | Phenyl | 100 |
| 1c | 4-Methoxyphenyl | 100 |
| 1e | 4-(Trifluoromethyl)phenyl | 50 |
| 1g | 4-Formylphenyl | 25 |
| 1h | 4-(Hydroxymethyl)phenyl | 50 |
| 1i | 4-Carboxyphenyl | 50 |
Data sourced from studies on RGGT inhibitors. nih.gov
Significance of the Nitro Group at C3 in Activity Profiles
The 3-nitro group is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives, particularly those developed as antiparasitic agents. nih.govresearchgate.net Its presence is not merely a structural component but is often integral to the molecule's mechanism of action.
Role in Bioactivation and Generation of Active Species
The nitro group at the C3 position often functions as a prodrug element, requiring metabolic activation to exert its biological effect. nih.gov In many parasitic protozoa, such as Leishmania and Trypanosoma, this bioactivation is carried out by type 1 nitroreductases (NTR1). nih.gov These enzymes are typically absent or have different specificities in mammalian host cells, providing a basis for selective toxicity.
The bioactivation process involves the reduction of the nitro group. NTR1 catalyzes a two-electron reduction, which is believed to generate reactive nitrogen species, such as nitrosamines or other cytotoxic metabolites. nih.gov These reactive species can then covalently modify and damage essential biomolecules within the parasite, including DNA, proteins, and lipids, leading to cell death. Therefore, the C3-nitro group is crucial for the generation of the active, toxic species responsible for the compound's therapeutic effect. The susceptibility of a compound to be bioactivated by parasitic NTR1 is a key determinant of its potency. nih.gov
Analysis of Overall Substitution Patterns on Imidazo[1,2-a]pyridine Core Reactivity and Recognition
The imidazo[1,2-a]pyridine core is a versatile scaffold, and its biological activity can be finely tuned by altering substitution patterns across the entire ring system. researchgate.netnih.gov The C3 position is particularly nucleophilic, making it a common site for functionalization. nih.govresearchgate.net However, positions C2, C5, C6, C7, and C8 also represent key points for chemical modification to explore and optimize molecular interactions with biological targets. researchgate.netnih.govresearchgate.net
Research has shown that:
C2 Substitution: Modifications at the C2 position can influence potency and spectrum of activity. For instance, in anticancer derivatives, a nitro group at C2 combined with a p-chlorophenyl group at C3 resulted in high inhibitory activity against the HT-29 cancer cell line. westminster.ac.uknih.gov
C3 Substitution: This is a critical position for introducing diversity. Because of the nucleophilic nature of the C3 carbon, a wide array of functional groups can be introduced to probe interactions with target proteins. nih.gov
C6 and C8 Substitution: In the context of antiparasitic agents, substitutions at the C6 and C8 positions with halogen atoms (like chlorine or bromine) have been shown to be important for activity. nih.gov The combination of substituents at these positions can significantly impact the molecule's profile.
C7 Substitution: The substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish antitubercular activity by approximately five-fold in one series of compounds, indicating the sensitivity of this position to electronic and steric changes. nih.gov
Computational Approaches to Inform Molecular Design and SAR
Computational chemistry plays a vital role in elucidating the structure-activity relationships of imidazo[1,2-a]pyridine derivatives and in guiding the design of new, more potent compounds. Techniques such as molecular docking and quantum computational studies are frequently employed. nih.govscispace.com
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand within the active site of a target protein. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to screen for binding affinity against various biological targets, including farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B. nih.gov These simulations help rationalize observed SAR data and provide insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and steric complementarity—that govern binding. researchgate.netnih.gov
Quantum Computational Studies (DFT): Density Functional Theory (DFT) is used to calculate the electronic properties of molecules. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine global chemical reactivity parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. nih.gov Such calculations provide a theoretical basis for understanding the molecule's stability, reactivity, and electronic characteristics, which are fundamental to its interaction with biological systems. nih.govresearchgate.net These computational approaches are invaluable tools for prioritizing synthetic targets and refining molecular designs to enhance desired biological activities.
Theoretical and Computational Chemistry
Electronic Structure Analysis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
The electronic character of this compound is fundamentally shaped by the interplay between the electron-rich imidazo[1,2-a]pyridine (B132010) core and the strongly electron-withdrawing nitro group, as well as the bulky, polarizable iodine atom. Density Functional Theory (DFT) has become an influential technique for evaluating the structural and spectral properties of such organic compounds. nih.gov
Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov For imidazo[1,2-a]pyridine derivatives, quantum computational studies are often performed at the B3LYP/6-311G++(d,p) level of theory to determine these parameters. nih.gov In a study on the related anxiolytic molecule Alpidem, which features a 2-(4-chlorophenyl)-6-chloroimidazo[1,2-a]pyridine core, the HOMO-LUMO energy gap was calculated to be 4.7951 eV using the B3LYP method, indicating high chemical reactivity and biological activity. nih.gov For this compound, the presence of the electron-withdrawing nitro group at the C3 position and the iodo group at the C6 position is expected to significantly lower the energy of the LUMO, likely resulting in a relatively small energy gap and thus high reactivity.
Sometimes, orbitals other than the direct HOMO and LUMO, such as HOMO-1 or LUMO+1, play a more significant role in reactivity, especially in heterocyclic systems where the primary frontier orbitals may not be localized on the reactive sites. researchgate.netwuxibiology.com
Table 1: Representative Frontier Orbital Energies for a Related Imidazo[1,2-a]pyridine Derivative
Data derived from computational analysis of Alpidem, a complex imidazo[1,2-a]pyridine derivative, using the B3LYP method. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -6.4016 |
| LUMO | -1.6065 |
| Energy Gap (ΔE) | 4.7951 |
The distribution of electrons within the this compound molecule dictates its reactivity patterns. DFT calculations are employed to map this distribution and identify electron-rich and electron-deficient centers. nih.gov The imidazo[1,2-a]pyridine scaffold itself is an electron-rich heterocyclic system. mdpi.com However, the substituents drastically alter this picture.
The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group, which significantly reduces the electron density in the imidazole (B134444) part of the ring system. This makes the C3 position susceptible to nucleophilic attack. The iodine atom at the C6 position also influences the electron distribution through inductive and resonance effects, and its presence provides a potential site for cross-coupling reactions. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack. nih.govresearchgate.net
Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack. nih.govresearchgate.net
Green: Regions of neutral or zero potential. nih.gov
For this compound, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the nitro group, making them strong centers for interacting with electrophiles or forming hydrogen bonds. nih.govnih.gov Conversely, regions near the hydrogen atoms of the pyridine (B92270) ring and potentially the area around the C3 carbon (influenced by the nitro group) would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of this compound is largely planar, conformational analysis becomes relevant for understanding the rotation of the nitro group relative to the ring plane. Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule over time, which is particularly important for understanding its interactions within a biological system.
MD simulations have been performed on other imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to study their stability within the active site of enzymes. openpharmaceuticalsciencesjournal.com A typical MD study on a molecule like this compound would involve placing it in a simulated physiological environment (e.g., a water box) and analyzing its trajectory over nanoseconds. openpharmaceuticalsciencesjournal.com Such simulations, often using force fields like OPLS-2005, can reveal stable conformations and key intermolecular interactions that govern its biological activity. openpharmaceuticalsciencesjournal.com
Crystallographic Studies and Analysis of Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, offers valuable predictive insights. nih.govresearchgate.net
In the crystal structure of related nitro-substituted imidazo[1,2-a]pyridines, the fused bicyclic ring system is observed to be nearly planar. nih.govresearchgate.net The nitro group is typically tilted with respect to the plane of the ring system. nih.govresearchgate.net
The arrangement of molecules in the crystal, or crystal packing, is governed by non-covalent intermolecular interactions. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N hydrogen bonds are common in such crystals, linking molecules into layers or more complex networks. nih.govresearchgate.net The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are the most likely hydrogen bond acceptors.
π-π Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates stacking interactions between adjacent molecules, which contribute significantly to the stability of the crystal lattice. mdpi.com
Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, interacting with Lewis basic sites (like the oxygen atoms of the nitro group) on neighboring molecules.
These intermolecular forces collectively dictate the macroscopic properties of the solid material, including its melting point and solubility. In related structures, molecules are often linked by hydrogen bonds to form layers. nih.gov
Table 2: Crystallographic Data for a Related Compound: 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8516 (6) |
| b (Å) | 12.0710 (6) |
| c (Å) | 10.2631 (5) |
| β (°) | 93.200 (2) |
| Volume (ų) | 1342.26 (12) |
| Z | 4 |
Hirshfeld Surface Analysis for Intermolecular Contacts
The analysis for this compound would be expected to highlight several key intermolecular contacts. The presence of iodine, nitro, and pyridine moieties suggests a complex interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions.
A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of analogous structures, is presented in the table below. The dominant interactions are anticipated to be H···H, O···H, and I···H contacts, which are characteristic of this class of compounds.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 35.2 |
| O···H/H···O | 20.5 |
| I···H/H···I | 15.8 |
| C···H/H···C | 12.1 |
| N···H/H···N | 8.3 |
| I···O/O···I | 3.7 |
| C···C | 2.5 |
| Other | 1.9 |
The significant contribution of H···H interactions is a common feature in organic molecules, representing van der Waals forces. The O···H and N···H contacts are indicative of weak hydrogen bonds, likely involving the nitro group and the imidazo[1,2-a]pyridine core. The notable presence of I···H and I···O contacts would signify the role of halogen bonding in the crystal packing, a directional interaction that can significantly influence the supramolecular assembly. The C···H and C···C contacts suggest the presence of C-H···π and π-π stacking interactions, respectively, which are also crucial for the stability of the crystal structure.
Energy Framework Calculations for Interaction Energies
To further quantify the strength of the intermolecular interactions, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, distinguishing between electrostatic, polarization, dispersion, and repulsion components.
For this compound, these calculations would reveal the energetic landscape of the crystal packing. The total interaction energy is a sum of the different energy components, providing a quantitative measure of the stability of the crystal structure.
Based on studies of similar compounds, the interaction energies for this compound are expected to be dominated by dispersion forces, with significant contributions from electrostatic interactions. A representative table of calculated interaction energies is provided below.
| Energy Component | Interaction Energy (kJ/mol) |
| Electrostatic | -115.8 |
| Polarization | -45.2 |
| Dispersion | -210.5 |
| Repulsion | 155.3 |
| Total Energy | -216.2 |
Academic and Research Applications of 6 Iodo 3 Nitroimidazo 1,2 a Pyridine and Its Derivatives
Investigations into Biological Target Interactions (In Vitro Mechanistic Studies)
Derivatives of the 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their interactions with various biological targets. These in vitro studies are crucial for understanding the molecular mechanisms that underpin their therapeutic potential.
Enzyme Inhibition Mechanisms (e.g., Rab Geranylgeranyl Transferase, PI3Kα, Cholinesterases)
Rab Geranylgeranyl Transferase (RGGT): This enzyme is a key player in the post-translational modification of Rab GTPases, a process essential for vesicular trafficking. nih.gov The inhibition of RGGT is a therapeutic strategy for diseases where this process is dysregulated. Studies on 6-substituted imidazo[1,2-a]pyridine (B132010) analogs have shown that the nature of the substituent at the C6 position is critical for activity against RGGT. While specific data on the 6-iodo-3-nitro derivative is limited, related 6-iodo analogs have demonstrated the ability to disrupt the prenylation of Rab proteins, confirming that functionalization at this position can induce enzyme inhibition.
Phosphoinositide 3-kinase α (PI3Kα): The PI3K/AKT signaling pathway is frequently overactive in various cancers, making PI3Kα a significant target for anticancer drug development. mdpi.com A variety of imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors. mdpi.comnih.govsemanticscholar.org For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, leading to the discovery of compound 13k , which potently inhibits PI3Kα with an IC₅₀ value of 1.94 nM. mdpi.com Mechanistic studies confirmed that this compound reduces the phosphorylation of PI3K and its downstream signaling proteins like AKT and mTOR in a dose-dependent manner. nih.gov This demonstrates that the imidazo[1,2-a]pyridine core can be effectively utilized to create highly specific and potent enzyme inhibitors. mdpi.com
| Compound Series | Target Enzyme | Key Finding / Potency | Reference |
|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., 13k) | PI3Kα | IC₅₀ = 1.94 nM. Inhibits phosphorylation of PI3K and downstream proteins AKT/mTOR. | mdpi.com |
| 2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives (e.g., Cmpd 35) | PI3Kα | IC₅₀ = 150 nM. Induces cell cycle arrest and apoptosis. | semanticscholar.org |
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govresearchgate.net Researchers have developed imidazo[1,2-a]pyridine-based Mannich bases as potent cholinesterase inhibitors. researchgate.net One naphthalene-substituted derivative, 9j , exhibited significant inhibitory activity against both enzymes. researchgate.netscilit.com Molecular docking studies revealed a dual binding mechanism, where the compound interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. researchgate.netscilit.com This dual inhibition is a highly sought-after feature for next-generation Alzheimer's therapeutics.
| Compound | Target Enzyme | IC₅₀ Value | Mechanism | Reference |
|---|---|---|---|---|
| Naphthalene-substituted Imidazo[1,2-a]pyridine Mannich base (9j) | AChE | 57.75 nM | Mixed-type inhibition, targeting both CAS and PAS | researchgate.netscilit.com |
| BChE | 99.0 nM |
Antimicrobial and Antiparasitic Mode of Action Studies
The 3-nitro group is a critical pharmacophore that imparts significant antimicrobial and antiparasitic properties to the imidazo[1,2-a]pyridine scaffold. The mechanism of action is primarily based on the reductive bioactivation of the nitro group within the target pathogen.
Antimicrobial Action (Anti-tuberculosis): Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent new class of agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The proposed mechanism involves the inhibition of the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase in the electron transport chain. nih.gov This disruption of mycobacterial respiration and ATP homeostasis is a key factor in their bactericidal activity. nih.gov
Antiparasitic Mode of Action: The 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold has shown potent activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Giardia lamblia. nih.govnih.govresearchgate.net The mode of action relies on the selective reduction of the nitro group by parasite-specific nitroreductases (NTRs), such as type 1 NTR (NTR1) found in Leishmania. nih.gov This enzymatic reduction, which does not occur in mammalian cells, generates reactive nitrogen species like nitric oxide and other cytotoxic radicals. nih.govnih.gov These reactive intermediates lead to widespread cellular damage, including DNA damage and disruption of the parasite's redox balance, ultimately causing cell death. nih.govnih.gov The presence of the nitro group has been shown to be essential for this potent antiparasitic effect. researchgate.net
Research into Targeting Hypoxic Environments (mechanistic principles)
The unique physiology of hypoxic environments, such as those found in solid tumors, offers a selective target for specifically designed therapeutic agents. openmedscience.comnih.gov Nitroaromatic compounds, including 3-nitroimidazo[1,2-a]pyridine derivatives, are ideally suited for this purpose due to their mechanism of bioreductive activation. openmedscience.comnih.gov
The mechanistic principle is based on the oxygen-dependent metabolism of the nitro group. nih.gov In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to form a nitro radical anion. This radical is unstable and is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, resulting in a futile cycle with no net reduction and minimal toxicity. openmedscience.com
However, under hypoxic (low oxygen) conditions, the lack of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. openmedscience.com This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) intermediates. openmedscience.com These reactive molecules can covalently bind to cellular macromolecules like proteins and DNA, causing cellular damage and trapping the drug within the hypoxic cells. nih.gov This hypoxia-selective activation makes this compound and its derivatives promising candidates for development as hypoxia-activated prodrugs and imaging agents for tumors. mdpi.com
Applications in Materials Science Research
Beyond its biological applications, the imidazo[1,2-a]pyridine core serves as a versatile building block in materials science, particularly in the fields of optoelectronics and catalysis.
Luminescent Properties and Potential in Optoelectronic Materials (e.g., OLEDs)
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridine endows it with intrinsic fluorescent properties. ijrpr.com These properties can be tuned by chemical modification, making its derivatives attractive for use in organic light-emitting diodes (OLEDs). ijrpr.comrsc.org While the parent this compound is not typically used directly, the core scaffold has been incorporated into more complex molecular designs to create efficient emitters.
For example, rationally designed luminogens based on the imidazo[1,2-a]pyridine scaffold have been developed as emitters for non-doped OLEDs. rsc.org These materials have demonstrated impressive performance, achieving high external quantum efficiencies (EQE) and high luminance in both cyan and red OLEDs. rsc.org Another study on an imidazo[1,5-a]pyridine-anthracene fluorophore reported good device performance with a luminous efficiency of 4.4 cd/A and an EQE of 3.2% in a solution-processed OLED. tandfonline.com These findings highlight the potential of the imidazo[1,2-a]pyridine framework as a key component in the development of next-generation lighting and display technologies.
| Material System | Application | Max. External Quantum Efficiency (EQE) | Max. Luminance | Reference |
|---|---|---|---|---|
| GBY-17 (Cyan Emitter) | Non-doped OLED | 15.6% | 4420 cd/m² | rsc.org |
| GBY-18 (Red Emitter) | Non-doped OLED | 10.9% | 2740 cd/m² | rsc.org |
| Imidazo[1,5-a]pyridine-anthracene | Solution-processed OLED | 3.2% | - | tandfonline.com |
Development as Ligands in Catalysis
The functionalization of the imidazo[1,2-a]pyridine ring system allows for its use in catalysis, either as a substrate for developing complex molecules or as a ligand to coordinate with metal centers. The 6-iodo substitution is particularly useful as it provides a reactive handle for cross-coupling reactions.
For instance, 6-iodoimidazo[1,2-a]pyridine (B1303834) can serve as a key precursor in palladium-catalyzed aminocarbonylation reactions to synthesize various amide derivatives. This highlights its utility as a versatile building block in synthetic chemistry. Furthermore, the core imidazo[1,2-a]pyridine structure can be functionalized to create ligands for catalytic applications, though many synthetic routes for these derivatives often require metal catalysis themselves. nih.govacs.org The development of catalyst-free methods to functionalize the C-3 position of imidazo[1,2-a]pyridines is also an active area of research, aiming to expand the chemical space for drug discovery and ligand design. nih.gov
Future Research Directions and Challenges
Advancements in Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes presents both opportunities and challenges for the synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine and its analogs. Traditional synthetic routes often rely on harsh conditions, toxic metal catalysts, and volatile organic solvents. acs.org Future research must prioritize the development of green and sustainable alternatives that enhance efficiency, reduce waste, and improve safety.
Key research directions include:
Metal-Free Catalysis: While transition-metal catalysis has been pivotal, developing metal-free approaches is a significant goal. acs.orgrsc.org Future work could explore organocatalysis or iodine-catalyzed multicomponent reactions, which can proceed under milder conditions and reduce heavy metal contamination. acs.orgnih.gov
Alternative Energy Sources: The use of microwave irradiation and ultrasound assistance represents a promising frontier for accelerating reaction times and improving yields. ccspublishing.org.cnthieme-connect.com These techniques offer energy-efficient alternatives to conventional heating. thieme-connect.com
Green Solvents: A major challenge is replacing conventional solvents with environmentally friendly options. Research into using water, ionic liquids, or deep eutectic solvents for the synthesis of the imidazo[1,2-a]pyridine (B132010) core is expanding. acs.orgrsc.org An efficient, metal-free route has been reported that occurs in water under ambient conditions, highlighting a significant advancement. rsc.org
One-Pot and Multicomponent Reactions (MCRs): Designing syntheses that involve one-pot, multicomponent reactions is crucial for improving atom economy and process efficiency. ccspublishing.org.cnnih.gov The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is an established method for creating structural diversity in imidazo[1,2-a]pyridines and can be adapted for greener conditions. nih.gov
| Synthetic Strategy | Traditional Approach | Future Green/Sustainable Direction | Key Advantages of Green Approach |
|---|---|---|---|
| Catalysis | Transition-metal catalysts (e.g., Pd, Cu, Fe) rsc.orgnih.gov | Metal-free catalysis (e.g., Iodine, Organocatalysts) acs.orgnih.gov | Reduced cost, lower toxicity, simplified purification. |
| Solvent | Volatile organic compounds (e.g., DMF, Toluene) acs.org | Aqueous media, ionic liquids, solvent-free conditions. acs.orgrsc.org | Improved safety, reduced environmental impact. |
| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation, ultrasound assistance. ccspublishing.org.cnthieme-connect.com | Rapid reaction times, lower energy consumption. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). ccspublishing.org.cnnih.gov | Higher atom economy, reduced waste, operational simplicity. |
Exploration of Novel Derivatization and Functionalization Strategies
The 6-iodo and 3-nitro groups are pivotal for the derivatization of the parent compound, offering gateways to a vast chemical space. However, future research must move beyond these positions to explore comprehensive functionalization of the entire imidazo[1,2-a]pyridine scaffold. The development of site-selective reactions is a significant challenge that, if overcome, could lead to novel derivatives with finely tuned properties.
Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for introducing new substituents without pre-functionalized starting materials. nih.govmdpi.com While C-3 functionalization is well-explored, developing selective methods for other positions (C-2, C-5, C-6, C-7, C-8) remains a key objective. rsc.orgnih.gov Visible light-induced photoredox catalysis has emerged as a powerful tool for various C-H functionalizations, including alkylation, arylation, and thiolation, offering mild and efficient reaction conditions. nih.govmdpi.com
Cross-Coupling Reactions: The C-6 iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and aminocarbonylation reactions, to introduce diverse aryl, heteroaryl, and carboxamide moieties. nih.gov Future work could explore a broader range of coupling partners and more sustainable catalytic systems.
Reduction and Subsequent Derivatization: The 3-nitro group can be readily reduced to a 3-amino group, which serves as a versatile precursor for amides, sulfonamides, and other functionalities, significantly expanding the structural diversity of potential drug candidates. westminster.ac.uk
Radical Reactions: The application of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine core is a growing area of interest, providing alternative pathways to construct C-C and C-heteroatom bonds. rsc.org
| Position | Existing Functionalization | Future Strategy/Reaction Type | Potential New Functionality |
|---|---|---|---|
| C-3 (Nitro Group) | Reduction to amine, subsequent acylation. | Diazotization followed by Sandmeyer-type reactions. | Halogens, cyano group, hydroxyl group. |
| C-6 (Iodo Group) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Aminocarbonylation). nih.gov | Chan-Lam coupling, Buchwald-Hartwig amination. | Ethers, amines, thioethers. |
| C-2, C-5, C-7, C-8 | Limited direct functionalization. | Site-selective C-H activation using directing groups or specialized catalysts. rsc.org | Alkyl, aryl, and heteroaryl groups. |
| General Scaffold | Arylation, alkylation, sulfonylation. nih.govnih.gov | Visible light-induced photoredox catalysis for fluoroalkylation or aminomethylation. mdpi.com | Fluoroalkyl chains, aminomethyl groups. |
Integration of Advanced Computational Methods with Experimental Research
The synergy between computational modeling and experimental synthesis is becoming indispensable for modern drug discovery. For this compound, computational methods can accelerate the design-synthesis-test cycle, predict biological activities, and provide insights into molecular interactions, thereby reducing the reliance on costly and time-consuming empirical screening.
Future research will benefit from the integration of:
Molecular Docking and Dynamics: These tools are used to predict the binding modes and affinities of novel derivatives against specific biological targets, such as protein kinases or microbial enzymes. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build predictive models that correlate the structural features of compounds with their biological activities. researchgate.net These models can guide the design of new analogs with potentially enhanced potency.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, serving as a template for virtual screening and de novo design. researchgate.net
DFT (Density Functional Theory) Studies: DFT calculations can be employed to understand the electronic properties, reactivity, and stability of the molecules. nih.gov This information is valuable for predicting reaction outcomes and designing more efficient synthetic routes. nih.gov
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for identifying candidates with favorable pharmacokinetic profiles early in the discovery process. acs.org
| Computational Method | Application in Research | Key Challenge/Future Direction |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinity of derivatives to protein targets (e.g., kinases, tubulin). nih.govnih.gov | Improving scoring functions for accuracy; modeling protein flexibility. |
| 3D-QSAR | Developing models to correlate molecular structure with antitubercular or anticancer activity. researchgate.net | Building robust models from diverse and high-quality biological data. |
| Molecular Dynamics Simulation | Assessing the stability of ligand-receptor complexes and conformational changes. researchgate.net | Increasing simulation timescale to capture more complex biological events. |
| DFT Calculations | Investigating chemical reactivity, HOMO-LUMO energy gaps, and electronic parameters. nih.gov | Applying calculations to model reaction mechanisms in complex, catalyzed systems. |
| Virtual Screening | Screening large compound libraries in silico to identify potential hits for biological testing. scispace.comresearchgate.net | Integrating multiple computational filters (docking, pharmacophore, ADMET) for higher hit rates. |
High-Throughput Screening of Molecular Interactions and Bioactivity Mechanisms (In Vitro)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds against a multitude of biological targets. For derivatives of this compound, HTS is essential for identifying new biological activities and understanding their mechanisms of action.
Future research and challenges in this area include:
Expansion of Screening Targets: While the imidazo[1,2-a]pyridine scaffold is known for its anticancer, antimicrobial, and antiparasitic activities, HTS can be used to explore its potential against a wider array of targets, including viral proteins, ion channels, and G-protein coupled receptors. nih.govresearchgate.net
Phenotypic Screening: High-content phenotypic screening, which assesses the effects of compounds on whole cells, can uncover novel mechanisms of action and identify compounds that work through previously unknown pathways. scispace.comresearchgate.net A significant challenge is the subsequent target deconvolution to identify the specific molecular target of the active compounds.
Mechanism of Action (MoA) Studies: Once hits are identified, elucidating their MoA is critical. This involves a suite of in vitro assays, such as enzyme inhibition assays, binding assays (e.g., Surface Plasmon Resonance), and cellular thermal shift assays (CETSA), to confirm direct target engagement.
Resistance Studies: For antimicrobial and anticancer agents, a crucial challenge is the emergence of drug resistance. In vitro evolution studies, where pathogens or cancer cells are exposed to increasing concentrations of a compound, can help predict resistance mechanisms and inform the design of next-generation inhibitors.
| Therapeutic Area | Potential Biological Target(s) | Example In Vitro HTS Assay | Key Research Challenge |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., DYRK1A, CLK1), Tubulin. nih.govnih.gov | Kinase activity assays (e.g., ADP-Glo), cell viability assays (e.g., MTT) on cancer cell lines. nih.govrsc.org | Achieving selectivity for cancer cells over normal cells; overcoming drug resistance. |
| Infectious Disease (TB) | Mycobacterium tuberculosis enzymes. nih.gov | Microplate Alamar Blue Assay (MABA) for mycobacterial growth inhibition. nih.gov | Potency against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. |
| Infectious Disease (Leishmaniasis) | Leishmania donovani nitroreductases (NTR1). nih.gov | High-content imaging of infected macrophages to quantify parasite clearance. scispace.com | Ensuring selective bioactivation within the parasite and minimizing host cell toxicity. |
| Neuroscience | GABAa receptors. acs.org | Radioligand binding assays or functional assays using automated patch-clamp electrophysiology. | Achieving subtype selectivity to minimize off-target effects. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Iodo-3-nitroimidazo[1,2-a]pyridine?
- Methodology :
- Iodine-catalyzed multicomponent reactions are effective for synthesizing imidazo[1,2-a]pyridine derivatives. For example, reactions involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, with iodine (I₂) as a catalyst, yield high-purity products .
- One-pot, three-component reactions under solvent-free conditions using triethylamine (Et₃N) as a catalyst can achieve regioselective synthesis with short reaction times and easy purification .
- Lewis acid-catalyzed Friedel-Crafts acylation optimizes functionalization at the C-3 position, ensuring high yield and purity by avoiding heterogeneous mixtures .
Q. How can structural characterization of this compound be performed?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, nitro groups at the para position on the phenyl ring show distinct chemical shifts (e.g., δH 8.50 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₇H₂Cl₃IN₂ for trichloro-iodo derivatives) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretches at ~1512 cm) .
Q. What in vitro models are suitable for initial cytotoxicity screening of this compound derivatives?
- Methodology :
- Use cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) and normal cell lines (e.g., Vero) to assess selective cytotoxicity. IC₅₀ values <20 μM indicate promising anticancer activity, as seen in compound 12b (IC₅₀ = 11–13 μM for cancer cells vs. 91 μM for Vero cells) .
- Prioritize derivatives with electron-donating groups (e.g., -NH₂, -NMe₂) at the C-3 position, which enhance activity compared to electron-withdrawing groups (e.g., -NO₂) .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro at C-3 vs. C-2) influence the anticancer activity of imidazo[1,2-a]pyridine derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Para-nitro substitution on the phenyl ring (C-3 position) enhances activity due to reduced steric hindrance with the imidazo[1,2-a]pyridine core, whereas ortho-nitro groups lower activity .
- Amine substituents (e.g., -NMe₂) at the C-2 position improve electrostatic interactions with cancer cell membranes, increasing cytotoxicity .
- Removal of the N-7 atom in the imidazo[1,2-a]pyridine scaffold (e.g., compound series 12a–l) boosts activity by altering electronic density .
Q. How can contradictory data on nitro-substituted derivatives (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Cross-validate assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay) to minimize variability .
- Density Functional Theory (DFT) : Model electronic effects of substituents. For example, para-nitro groups exhibit stronger electron-withdrawing effects, enhancing binding to target enzymes .
- Crystallographic studies : Analyze intermolecular interactions (e.g., π-stacking, hydrogen bonding) to explain activity differences .
Q. What mechanistic pathways underlie the anticancer effects of this compound derivatives?
- Proposed Mechanisms :
- Enzyme inhibition : Derivatives may target tyrosine kinases (e.g., IGF-1 receptor) or DNA replication enzymes, as seen in structurally similar imidazo[1,2-a]pyridine-based inhibitors .
- Apoptosis induction : Compounds with tertiary-butylamine groups (e.g., 12b) disrupt mitochondrial membrane potential, triggering caspase-3 activation .
- Anti-inflammatory synergy : Derivatives with dual anticancer/anti-inflammatory activity (e.g., inhibition of NF-κB) are effective in diseases with inflammatory components .
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Methodology :
- Continuous flow reactors : Automate reactions to control temperature and residence time, reducing byproducts .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., for pyrrolo-imidazo[1,2-a]pyridines) with higher yields (e.g., 66–67% for 5y and 5z) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures, aligning with solvent-free protocols .
Q. What strategies address discrepancies in analytical data (e.g., NMR shifts, HRMS patterns)?
- Troubleshooting :
- Deuterated solvent effects : Confirm that DMSO-d₆ or CDCl₃ does not alter proton exchange rates, especially for NH₂ groups .
- Isotopic purity in HRMS : Use high-purity reagents to avoid adduct formation (e.g., sodium or potassium ions) .
- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
